molecular formula C13H14O B114465 (2-Ethylnaphthalen-1-yl)methanol CAS No. 159306-09-9

(2-Ethylnaphthalen-1-yl)methanol

Cat. No.: B114465
CAS No.: 159306-09-9
M. Wt: 186.25 g/mol
InChI Key: HABUWZRIKXADJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylnaphthalen-1-yl)methanol is a naphthalene derivative featuring a hydroxymethyl group (-CH₂OH) at the 1-position and an ethyl substituent (-CH₂CH₃) at the 2-position of the naphthalene ring. Its structure combines hydrophobic (ethyl group) and hydrophilic (hydroxymethyl group) moieties, influencing its solubility, reactivity, and interactions in chemical or biological systems.

Properties

CAS No.

159306-09-9

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

(2-ethylnaphthalen-1-yl)methanol

InChI

InChI=1S/C13H14O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8,14H,2,9H2,1H3

InChI Key

HABUWZRIKXADJF-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2C=C1)CO

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CO

Synonyms

1-Naphthalenemethanol,2-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Hydrophobicity: The ethyl group enhances lipophilicity relative to hydroxymethyl or ethanol substituents, which may influence solubility in organic solvents (e.g., toluene, as seen in 2-(naphthalen-1-yl)ethanol ).

Physical Properties

Property This compound* Naphthalen-1-ylmethanol 2-(Naphthalen-1-yl)ethanol [2-(Hydroxymethyl)naphthalen-1-yl]methanol
Melting Point (°C) 80–85 (predicted) Not reported 73–78 Not reported
Boiling Point (°C) 250–260 (predicted) Not reported 180–184 (15 mmHg) Not reported
Density (g/cm³) 1.12–1.15 (predicted) Not reported 1.113 Not reported
Solubility Moderate in toluene, low in water Likely similar to analogs Soluble in toluene Likely polar solvents

Notes:

  • Melting/Boiling Points: The ethyl group likely raises the melting point compared to 2-(naphthalen-1-yl)ethanol due to increased molecular weight and packing efficiency.
  • Solubility: Reduced polarity compared to diols (e.g., [2-(Hydroxymethyl)naphthalen-1-yl]methanol) may limit water solubility but enhance compatibility with hydrophobic matrices .

Toxicological Considerations

For example, 1- and 2-methylnaphthalenes exhibit moderate toxicity in animal models, suggesting ethyl derivatives may require similar handling precautions (e.g., avoiding inhalation, skin contact) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.